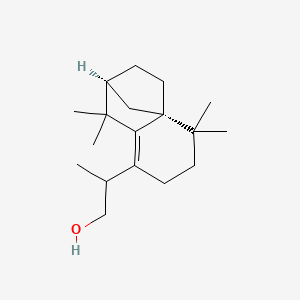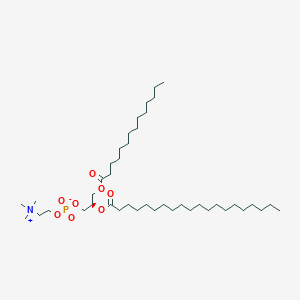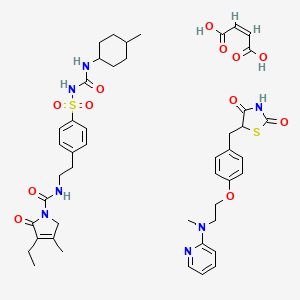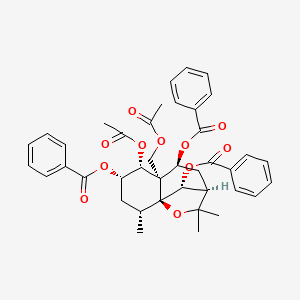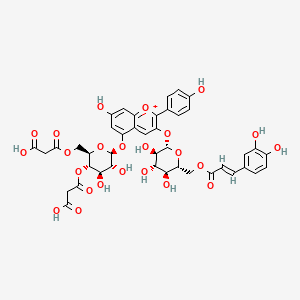![molecular formula C16H22N6O2 B1262704 2-[[4-(2-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1262704.png)
2-[[4-(2-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[4-(2-methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol is a member of methoxybenzenes and a substituted aniline.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
One of the primary applications of this compound is in crystal structure analysis. For example, Dolzhenko et al. (2011) investigated the molecular and crystal structure of a closely related triazine compound, revealing its unique monoclinic symmetry and intermolecular hydrogen bonding patterns. This kind of research is crucial in understanding the physical and chemical properties of such compounds (Dolzhenko et al., 2011).
Synthesis and Antimicrobial Activity
Compounds similar to 2-[[4-(2-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol have been synthesized and tested for their antimicrobial properties. Patel, Agravat, and Shaikh (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, showcasing the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Novel Synthetic Routes and Applications in Chemistry
Research has been conducted on developing novel synthetic routes for triazine derivatives and exploring their applications in chemistry. For instance, Gulevskaya, Maes, and Meyers (2007) developed a method for oxidative (alkyl)amination of 1,3,5-triazine, which is crucial for synthesizing compounds like 2-[[4-(2-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol (Gulevskaya, Maes, & Meyers, 2007).
Chemical Reactions and Complex Formation
In the field of chemical reactions and complex formation, studies like those by Mardani et al. (2019) demonstrate the potential of similar compounds in forming complexes with metals like Cu and Cd. These complexes have implications in various fields, including catalysis and material science (Mardani et al., 2019).
Propiedades
Nombre del producto |
2-[[4-(2-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol |
|---|---|
Fórmula molecular |
C16H22N6O2 |
Peso molecular |
330.38 g/mol |
Nombre IUPAC |
2-[[4-(2-methoxyanilino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]amino]ethanol |
InChI |
InChI=1S/C16H22N6O2/c1-24-13-7-3-2-6-12(13)18-15-19-14(17-8-11-23)20-16(21-15)22-9-4-5-10-22/h2-3,6-7,23H,4-5,8-11H2,1H3,(H2,17,18,19,20,21) |
Clave InChI |
SZSULZUPSWDMKP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1NC2=NC(=NC(=N2)NCCO)N3CCCC3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



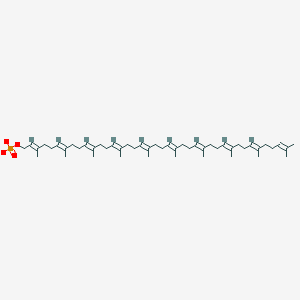

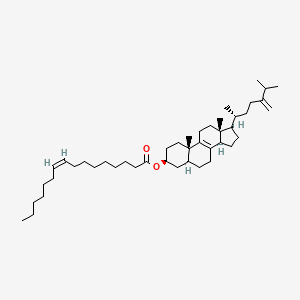

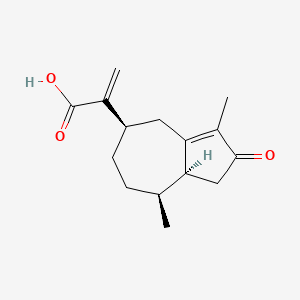
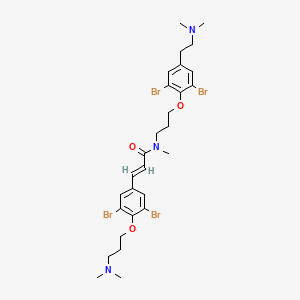
![(15S)-13-[(4-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1262629.png)
